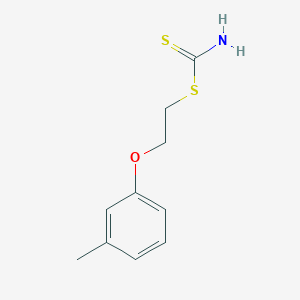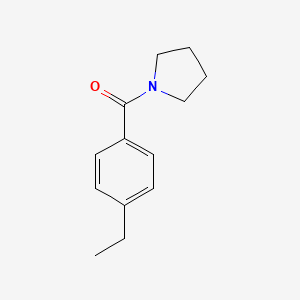
2-(3-methylphenoxy)ethyl dithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-methylphenoxy)ethyl dithiocarbamate” is a derivative of dithiocarbamate, a functional group with the general formula R2N−C(=S)−S−R and structure >N−C(=S)−S− . Dithiocarbamates are organosulfur ligands which form stable complexes with metals . They are widely used in various applications such as vulcanization of rubber .
Synthesis Analysis
Dithiocarbamates are synthesized from the reaction of either a primary or secondary amines with cold carbon disulfide in basic media . The synthesis of dithiocarbamates is based on the one-pot reaction of amines, CS2, and alkyl halides without using a catalyst under solvent-free conditions .Molecular Structure Analysis
The molecular structure of dithiocarbamates is characterized by a short C–N distance and the coplanarity of the NCS2 core as well as the atoms attached to N . The structure of dithiocarbamates is described by invoking resonance structures that emphasize the pi-donor properties of the amine group .Chemical Reactions Analysis
Dithiocarbamates are highly reactive: they readily chelate most heavy metals, react with sulfhydryl groups of proteins, rendering themselves neurotoxic, teratogenic, and cytotoxic . They decompose into carbon disulfide (CS2) and the respective amine .Physical and Chemical Properties Analysis
Dithiocarbamates are not stable and cannot be extracted or analyzed directly . They are characterized by a broad spectrum of activity against various plant pathogens, low acute mammal toxicity, and low production costs .Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-methylphenoxy)ethyl carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS2/c1-8-3-2-4-9(7-8)12-5-6-14-10(11)13/h2-4,7H,5-6H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLJYICBYKKOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B5018527.png)
![4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid](/img/structure/B5018535.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide](/img/structure/B5018546.png)
![2-(3-methoxyphenyl)-4-{4-[(2-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5018550.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(3-methyl-2-quinoxalinyl)methyl]methanamine](/img/structure/B5018555.png)
![N-phenyl-N'-{2-[4-(3,4,5-trimethoxyphenyl)-1-piperazinyl]ethyl}urea](/img/structure/B5018563.png)
![ethyl (2-{[3-(benzylsulfonyl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5018568.png)
![4-{[5-(4-allyl-2-methoxyphenoxy)pentyl]oxy}quinazoline](/img/structure/B5018570.png)
![3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5018577.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5018581.png)
![1-(2-fluorobenzyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5018589.png)
![1-(2,4-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5018591.png)
![ethyl 4-(2-phenylethyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5018597.png)
